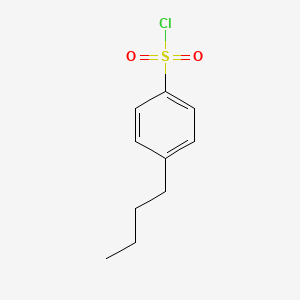

4-丁基苯-1-磺酰氯

描述

4-Butylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H13ClO2S . It is also known by other names such as 4-butylbenzenesulfonyl chloride, 4-N-Butylbenzenesulfonyl chloride, and 4-(n-butyl)benzenesulphonyl chloride .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-Butylbenzene-1-sulfonyl chloride, can be achieved through various methods. One common method involves the use of arenediazonium salts in a process mediated by a heterogeneous potassium poly (heptazine imide) photocatalyst . This method is suitable for the synthesis of both electron-rich and electron-deficient compounds and shows high tolerance toward different functional groups .

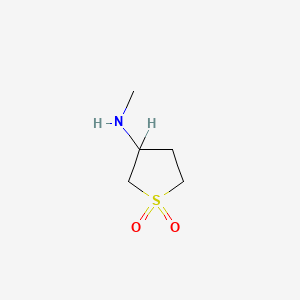

Molecular Structure Analysis

The molecular structure of 4-Butylbenzene-1-sulfonyl chloride consists of a benzene ring substituted with a butyl group and a sulfonyl chloride group . The InChI representation of the molecule is InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10 (8-6-9)14 (11,12)13/h5-8H,2-4H2,1H3 .

Physical And Chemical Properties Analysis

The molecular weight of 4-Butylbenzene-1-sulfonyl chloride is 232.73 g/mol . It has a computed XLogP3 value of 3.9, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 42.5 Ų .

科学研究应用

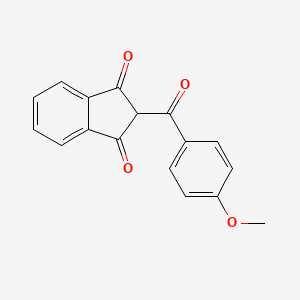

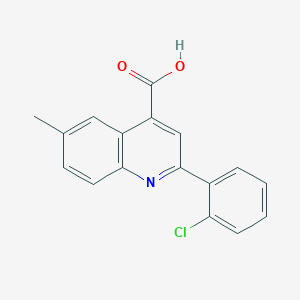

磺酰胺的铜(II)配合物

4-叔丁基苯磺酰氯与 2-吡啶甲胺反应生成铜(II)配合物。这些配合物的特征在于金属离子周围的扭曲四面体环境,并在抗坏血酸/H2O2 存在下充当化学核酸酶 (Macías 等人,2006)。

离子液体中的 Friedel-Crafts 磺酸化

1-丁基-3-甲基咪唑氯铝酸盐离子液体用作反应介质和催化剂,促进苯和取代苯与 4-甲基苯磺酰氯的 Friedel-Crafts 磺酸化。这导致高产率的二芳基砜 (Nara 等人,2001)。

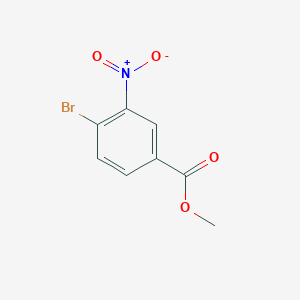

气相电子衍射研究

对 4-硝基苯磺酰氯分子(4-丁基苯-1-磺酰氯的衍生物)结构的研究通过气相电子衍射和量子化学方法揭示了详细的分子结构 (Petrov 等人,2009)。

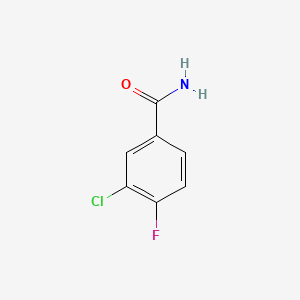

高纯度化合物的合成

已开发出一种使用磺酰氯合成高纯度 1-氯-2,6-二氟苯的方法,该方法在农业和制药应用中很有价值 (Moore,2003)。

DNA 与新型铜(II)配合物的相互作用

源自涉及 4-叔丁基苯磺酰氯的反应的磺酰胺配体的铜(II)配合物显示出作为人工化学核酸酶的潜力,在抗坏血酸钠存在下降解 DNA (Macías 等人,2007)。

Pd 催化的 C-H 键磺酸化

钯(II)催化的偶氮苯与芳基磺酰氯(包括 4-丁基苯-1-磺酰氯)的 C-H 磺酸化有效地产生磺酰偶氮苯 (Zhang 等人,2015)。

安全和危害

4-Butylbenzene-1-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas . It is advised to handle this compound with appropriate protective measures and in a well-ventilated area .

作用机制

Target of Action

The primary target of 4-Butylbenzene-1-sulfonyl chloride is the respiratory system . This compound interacts with the cells in the respiratory system, leading to various biochemical reactions.

Mode of Action

4-Butylbenzene-1-sulfonyl chloride is an electrophile that can undergo electrophilic aromatic substitution reactions . In these reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to the formation of new compounds .

Biochemical Pathways

It is known that the compound can participate in electrophilic aromatic substitution reactions . These reactions can lead to changes in the structure of aromatic compounds, potentially affecting various biochemical pathways.

Result of Action

It is known that the compound can cause severe skin burns and eye damage . It can also cause respiratory irritation .

Action Environment

The action of 4-Butylbenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound reacts violently with water, releasing toxic gases . Therefore, it should be handled and stored in a dry environment. Additionally, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability .

属性

IUPAC Name |

4-butylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZELSNOHIDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372007 | |

| Record name | 4-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butylbenzene-1-sulfonyl chloride | |

CAS RN |

54997-92-1 | |

| Record name | 4-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54997-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)